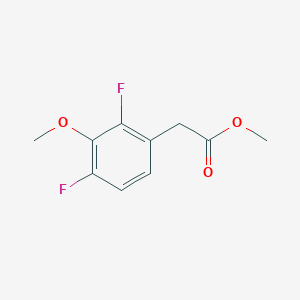

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

描述

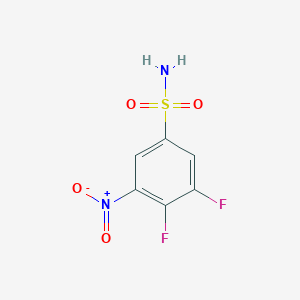

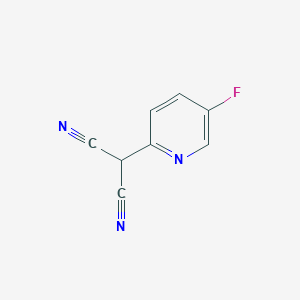

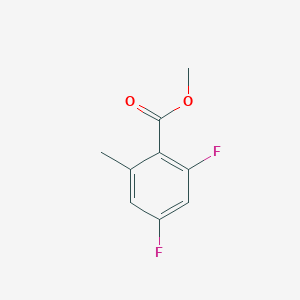

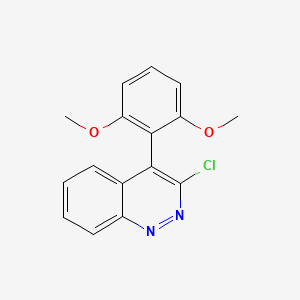

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a chemical compound that belongs to a class of aromatic organic heterocyclic molecules. It has a CAS Number of 1956386-65-4 and a molecular weight of 300.74 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is C16H13ClN2O2 . The InChI code for this compound is 1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 .Physical And Chemical Properties Analysis

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 300.74 .科研应用

Palladium-Catalyzed Reactions

- Cinnoline derivatives, including those related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, have been utilized in reactions catalyzed by palladium compounds. For instance, 3-bromo- or 3-iodo-cinnoline and their analogues react with terminal alkynes in the presence of Pd and Cu compounds to yield alkynyl-derivatives. These compounds further undergo various transformations, illustrating the versatility of cinnoline derivatives in organic synthesis (Ames & Bull, 1982).

Cyclization Reactions

- Cinnolines, including those structurally related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, are central to various cyclization reactions. These reactions play a crucial role in synthesizing heterocyclic compounds, which are important in the development of pharmaceuticals and other functional materials (Zinchenko et al., 2009).

Novel Synthesis Approaches

- Research has focused on developing efficient synthesis methods for cinnoline derivatives. For example, a novel approach involving organoiron(cyclopentadienyl) complexes has been used to synthesize substituted cinnolines (Sutherland et al., 1988). These innovative methods expand the possibilities for creating new cinnoline-based compounds for various applications.

Photochemical Reactions

- The photochemical cyclodehydrogenation of substituted azobenzenes, including those similar to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, leads to the formation of benzo[c]cinnoline derivatives. These reactions demonstrate the potential of photochemistry in modifying and creating complex cinnoline structures (Badger et al., 1964).

Anti-Inflammatory Activity Study

- A recent study developed a method for synthesizing cinnolines, including those related to 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline, and investigated their anti-inflammatory activities. This highlights the potential biomedical applications of cinnoline derivatives (Tian et al., 2023).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

性质

IUPAC Name |

3-chloro-4-(2,6-dimethoxyphenyl)cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCOLLDXASIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。